molecular formula C22H23ClN2O2 B10890741 11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10890741
M. Wt: 382.9 g/mol
InChI Key: ZFPLXJQHNFEJOP-UHFFFAOYSA-N
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Description

11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the phenyl ring, and a hexahydro-dibenzo diazepinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde under specific conditions. For instance, the use of propylphosphonic anhydride (T3P®) as a coupling agent has been reported to facilitate this reaction efficiently . The reaction typically proceeds through a multi-component condensation followed by cyclization to form the desired diazepinone structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. Continuous flow synthesis allows for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Its combination of anxiolytic and antioxidant activities sets it apart from other benzodiazepines .

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H23ClN2O2/c1-22(2)11-17-20(18(26)12-22)21(13-8-9-19(27-3)14(23)10-13)25-16-7-5-4-6-15(16)24-17/h4-10,21,24-25H,11-12H2,1-3H3

InChI Key

ZFPLXJQHNFEJOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C

Origin of Product

United States

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